molecular formula C11H7F3N2O2 B8744922 N-(5-(Trifluoromethyl)isoxazol-3-yl)benzamide

N-(5-(Trifluoromethyl)isoxazol-3-yl)benzamide

Cat. No. B8744922
M. Wt: 256.18 g/mol
InChI Key: PVQQOSSWPVQHLT-UHFFFAOYSA-N
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Patent
US04797492

Procedure details

The reaction was carried out according to the same procedure as described in Example 50 except that 5-trifluoromethyl-3-benzoylaminoisoxazole (0.8738 g, 3.41 mmole), 36% hydrochloric acid (0.87 g, 8.53 mmole) and ethylene glycol (3.4 ml) were used. The product was then purified by column chromatography on silica gel to give the title compound. Yield: 0.3686 g (75.7%). The structure of this product was confirmed by NMR.
Quantity
0.8738 g
Type
reactant
Reaction Step One
Quantity
0.87 g
Type
reactant
Reaction Step Two
Quantity
3.4 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:18])([F:17])[C:3]1[O:7][N:6]=[C:5]([NH:8]C(=O)C2C=CC=CC=2)[CH:4]=1.Cl>C(O)CO>[F:1][C:2]([F:18])([F:17])[C:3]1[O:7][N:6]=[C:5]([NH2:8])[CH:4]=1

Inputs

Step One
Name
Quantity
0.8738 g
Type
reactant
Smiles
FC(C1=CC(=NO1)NC(C1=CC=CC=C1)=O)(F)F
Step Two
Name
Quantity
0.87 g
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
3.4 mL
Type
solvent
Smiles
C(CO)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was then purified by column chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC(=NO1)N)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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